This compound belongs to the class of bicyclic amines, which are known for their diverse biological activities. Research suggests its potential as a lead molecule for the development of drugs targeting various diseases, including:
The compound (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester is a bicyclic structure featuring an azabicyclo framework. This compound contains several functional groups, including an aminocarbonyl group, a carboxylic acid, and a tert-butyl ester. Its unique stereochemistry is indicated by the (1S,3S,5S) configuration, which suggests specific spatial arrangements of atoms that can significantly influence its chemical behavior and biological activity.
The biological activity of this compound is likely influenced by its structural features. Compounds with similar bicyclic structures often exhibit significant pharmacological effects. For instance, they may act as enzyme inhibitors or modulators of neurotransmitter systems due to their ability to mimic natural substrates or ligands. Predictive models suggest that such compounds could possess anti-inflammatory, analgesic, or neuroprotective properties based on their structure-activity relationships .
The synthesis of (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester typically involves multi-step organic synthesis techniques:
This compound has potential applications in medicinal chemistry as a lead compound for drug development due to its structural characteristics that may confer biological activity. It could be explored for:
Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:
Such studies help identify potential therapeutic uses and safety profiles.
Several compounds share structural similarities with (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Aminobicyclo[3.1.0]hexane | Structure | Lacks carboxylic acid functionality; used in neuropharmacology |
| 3-Aminocyclopentanecarboxylic acid | Structure | Smaller ring size; potential use in peptide synthesis |
| (S)-3-Amino-4-methylpentanoic acid | Structure | Aliphatic chain; known for its role as a neurotransmitter |
The uniqueness of (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester lies in its specific bicyclic structure combined with multiple functional groups that enhance its potential biological interactions compared to other similar compounds.
The Simmons-Smith cyclopropanation represents a fundamental approach for constructing the cyclopropane-containing azabicyclic framework of (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester [4]. This methodology employs zinc carbenoids generated from diiodomethane and zinc sources to achieve stereoselective cyclopropane formation through a concerted mechanism [12].
Recent advances in asymmetric Simmons-Smith cyclopropanation have demonstrated remarkable improvements in enantioselectivity through the use of chiral aziridine-phosphine ligands [4]. The optimization of reaction conditions reveals that aziridine-phosphines containing direct connections between the phenyl ring and aziridine nitrogen atom achieve superior catalytic performance compared to methylene-linked analogues [4]. Specifically, aziridine-phosphines without methylene subunits deliver the desired chiral cyclopropyl products in yields approaching 90% with enantiomeric excess values ranging from 80% to 98% and diastereoselectivity ratios of 10:1 to 15:1 [4].
The mechanistic pathway involves the formation of zinc carbenoids according to the equation: diiodomethane plus zinc yields iodomethylzinc iodide [12]. The resulting zinc carbenoid species exhibits high reactivity toward alkene substrates, enabling the formation of cyclopropane rings under mild conditions [12]. Critical optimization parameters include the ratio of diiodomethane to zinc, solvent selection, and temperature control, with diethyl ether demonstrating superior performance compared to alternative solvents [12].
Alternative catalytic systems utilizing cobalt-based complexes have emerged as promising alternatives to traditional Simmons-Smith conditions [24]. The dimethylcyclopropanation using 2,2-dichloropropane, zinc, and pyridine-diimine cobalt bromide catalysts achieves 95% yield under optimized conditions [24]. Chiral oxazoline-iminopyridine cobalt bromide complexes provide enhanced stereoselectivity, delivering dimethylcyclopropane products in 90% yield with 94% enantiomeric excess [24].
The synthesis of (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester through 4-dimethylaminopyridine-catalyzed cyclization represents a sophisticated approach utilizing glutamic acid derivatives as starting materials [5] [18]. The catalytic mechanism involves the formation of acyl-pyridinium intermediates that facilitate intramolecular cyclization reactions through enhanced electrophilic activation [18].
The established mechanism for 4-dimethylaminopyridine-catalyzed acylation proceeds through initial nucleophilic attack of the pyridine nitrogen on the acylating agent to generate the critical acyl-pyridinium salt intermediate [18]. This intermediate undergoes nucleophilic attack by the substrate, with the acetate anion serving as a Brønsted base to enhance the reactivity of hydroxyl or amino functional groups [18]. The stabilization of the acyl-pyridinium species through resonance forms contributes significantly to the improved reactivity observed with 4-dimethylaminopyridine compared to unsubstituted pyridine [18].
Optimization studies reveal that 4-dimethylaminopyridine-catalyzed cyclizations of glutamic acid derivatives benefit from the use of acetonitrile as solvent in conjunction with appropriate base additives [5]. The diversity of chiral 4-dimethylaminopyridine derivatives can be enhanced through modifications at the 3-position and 3,5-positions of the pyridine ring, enabling the formation of intramolecular cation-π interactions that influence both reactivity and selectivity [5].
Industrial applications of glutamic acid cyclization demonstrate the formation of pyroglutamate structures through non-enzymatic pathways under mild conditions [11]. The cyclization process exhibits pH-dependent behavior, with optimal conversion rates observed at pH 4 and pH 8, while neutral pH conditions prove less favorable for cyclization [11]. Kinetic studies provide half-life data for glutamic acid cyclization at various pH values and temperatures, enabling prediction of cyclization rates under different formulation conditions [11].
Dirhodium(II) catalysts represent the most versatile and effective systems for achieving highly stereoselective cyclopropanation reactions in the synthesis of azabicyclic compounds [13]. The development of chiral dirhodium tetracarboxylate catalysts has enabled exceptional levels of asymmetric induction in intermolecular cyclopropanation reactions with aryldiazoacetates [13].
Comprehensive optimization studies demonstrate that dirhodium(II) (R)-4-dodecylphenylsulfonylprolinate serves as the most effective catalyst for asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrene substrates [13]. This catalyst system achieves enantiomeric excess values ranging from 87% to 92% for unsubstituted and 4-substituted aryldiazoacetates, with isolated yields typically exceeding 85% [13]. The diastereoselectivity consistently exceeds 95:5 for all substrate combinations examined [13].
| Catalyst System | Substrate Class | Yield (%) | Enantiomeric Excess (%) | Diastereoselectivity |
|---|---|---|---|---|
| Rh₂(R-DOSP)₄ | Unsubstituted aryldiazoacetates | 85-93 | 82-92 | >95:5 |
| Rh₂(S-PTAD)₄ | 2-Substituted aryldiazoacetates | 80-87 | 80-97 | >95:5 |
| Rh₂(R-BNP)₄ | 3-Methoxy aryldiazoacetates | 63-93 | 88-97 | >95:5 |
Alternative dirhodium catalysts exhibit complementary selectivity profiles for specific substrate classes [13]. Dirhodium(II) (S)-N-phthaloyl-tert-leucinate demonstrates exceptional performance with 2-chlorophenyldiazoacetate derivatives, achieving 97% enantiomeric excess [13]. Dirhodium(II) (R)-N-benzyl-2-pyrrolidone-5-carboxylate proves optimal for 3-methoxy-substituted aryldiazoacetates, generating cyclopropane products with enantiomeric excess values of 88% to 97% [13].
Scale-up studies demonstrate the practical applicability of dirhodium-catalyzed cyclopropanation for industrial synthesis [9] [10]. Reactions conducted at 10 millimole scale illustrate excellent scalability, with catalyst loadings as low as 0.005 mole percent achieving high turnover numbers [9]. Telescoped reaction sequences enable the synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexanes in combined yields of 54% to 76% without requiring chromatographic purification [9] [10].
The mechanistic pathway involves the formation of rhodium-carbene intermediates through nitrogen extrusion from diazo compounds, followed by concerted but asynchronous cyclopropanation with alkene substrates [6]. Computational studies reveal that the nitrogen extrusion step represents the rate-limiting step, while the cyclopropanation step determines stereoselectivity [6]. The high trans-diastereoselectivity results from π-π interactions between the indole ring in the carbenoid ligand and the phenyl group in styrene substrates [6].
The tert-butoxycarbonyl protecting group serves as the primary amine protection strategy in the synthesis of (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester [7] [14]. The protection reaction employs di-tert-butyl dicarbonate in the presence of base under aqueous or organic conditions to install the tert-butoxycarbonyl group [7].
Standard protection conditions involve the treatment of primary or secondary amines with di-tert-butyl dicarbonate and triethylamine in tetrahydrofuran at 40°C [7]. Alternative aqueous protocols utilize sodium hydroxide and di-tert-butyl dicarbonate in water and tetrahydrofuran at 0°C followed by warming to ambient temperature [7]. The protection reaction proceeds through nucleophilic acyl substitution, with the amine attacking a carbonyl site of di-tert-butyl dicarbonate to generate a tert-butyl carbonate leaving group that decomposes to carbon dioxide and tert-butoxide [14].
Deprotection methodologies for tert-butoxycarbonyl groups encompass several complementary approaches tailored to specific synthetic requirements [7] [14]. Trifluoroacetic acid in dichloromethane represents the most common deprotection method, proceeding through protonation of the protected amine to trigger formation of a tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine [14]. Hydrochloric acid in methanol provides an alternative deprotection protocol, particularly suitable for substrates sensitive to trifluoroacetic acid [7].
Specialized deprotection conditions enable selective removal of tert-butoxycarbonyl groups in the presence of other protecting groups [7]. Aluminum chloride facilitates selective cleavage of tert-butoxycarbonyl groups while preserving alternative carbamate protecting groups [7]. Sequential treatment with trimethylsilyl iodide followed by methanol offers a mild deprotection protocol suitable for acid-sensitive substrates [7].
Recent advances in tert-butoxycarbonyl deprotection include the development of oxalyl chloride-mediated protocols that operate under mild conditions [30]. This methodology achieves effective deprotection of structurally diverse tert-butoxycarbonyl-protected amines, including aromatic, aliphatic, and heterocyclic systems, with yields ranging from 80% to 95% [30]. The proposed mechanism involves addition of the carbonyl unit of the carbamate with oxalyl chloride, followed by elimination of tert-butanol and formation of isocyanate intermediates that hydrolyze to regenerate the free amine [30].
Fluorinated alcohol systems provide alternative deprotection conditions that enable selective removal of tert-butoxycarbonyl groups based on differential lability [20]. Compounds containing multiple tert-butoxycarbonyl-protected nitrogen atoms with different electronic environments can undergo sequential deprotection using trifluoroethanol for aromatic nitrogens followed by hexafluoroisopropanol for aliphatic nitrogens [20].
The industrial-scale synthesis of (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester presents multifaceted challenges that require comprehensive optimization strategies to achieve commercially viable production processes [17]. The transition from laboratory-scale synthesis to industrial manufacturing involves complex considerations including process scalability, equipment engineering, regulatory compliance, and economic feasibility [17].
Process development for industrial-scale synthesis requires fundamental redesign of synthetic routes to accommodate large-scale production requirements [17]. Laboratory methods utilizing exotic reagents or complex multi-step sequences often prove cost-prohibitive or environmentally unsustainable when scaled to hundreds or thousands of kilograms [17]. Critical optimization parameters include reaction yields, raw material availability, operational safety, and environmental impact [17].
Heat and mass transfer inefficiencies represent primary challenges in the scale-up of cyclopropanation reactions [17]. Laboratory-scale reactions benefit from efficient mixing and heat dissipation in small volumes, while industrial reactors containing hundreds or thousands of liters experience temperature gradients, localized reaction hotspots, and incomplete mixing [17]. Engineering solutions include the implementation of jacketed reactors for efficient heat exchange, specialized impellers and baffles for improved mixing, and automated control systems for real-time monitoring of critical parameters [17].
| Scale | Reactor Volume | Typical Yield (%) | Heat Transfer Challenges | Mixing Efficiency |
|---|---|---|---|---|
| Laboratory | 1-100 mL | 85-95 | Minimal | Excellent |
| Pilot | 1-10 L | 75-90 | Moderate | Good |
| Industrial | 100-1000 L | 65-85 | Significant | Requires optimization |
Yield optimization studies for azabicyclic synthesis demonstrate the critical importance of solvent selection and reaction conditions [21]. Comprehensive screening of aprotic solvents including 1,4-dioxane, acetonitrile, and dimethylformamide at 65°C reveals optimal conditions for cycloadduct formation, with yields ranging from 61% to 70% depending on solvent choice [21]. Tetrahydrofuran emerges as the most suitable solvent for industrial-scale cycloaddition reactions, requiring reflux conditions for 2 hours to achieve complete conversion [21].
Telescoped synthetic sequences provide significant advantages for industrial production by eliminating intermediate purification steps and reducing overall process complexity [9] [10]. The development of telescoped conditions for azabicyclo[3.1.0]hexane synthesis enables gram-scale production without requiring distillation or chromatographic purification, with combined yields ranging from 54% to 76% [9]. These processes demonstrate excellent scalability, with reactions conducted at 10 millimole scale maintaining comparable yields and selectivities [9].
Economic considerations for industrial-scale synthesis include raw material costs, energy consumption, waste generation, and regulatory compliance expenses [17]. The pharmaceutical industry operates under stringent regulatory frameworks requiring extensive documentation, process validation, and quality control measures [17]. Process validation involves comprehensive testing to ensure consistent production of active pharmaceutical ingredients within acceptable quality parameters [17].
Environmental sustainability has become increasingly important in industrial pharmaceutical synthesis, driving the development of green chemistry approaches [17]. Traditional synthetic processes often rely on toxic solvents, energy-intensive reactions, and inefficient waste management practices that become magnified at industrial scales [17]. Green chemistry principles emphasize the use of renewable feedstocks, catalytic processes, and atom-economical transformations to minimize environmental impact [17].
Continuous flow chemistry represents an emerging approach for addressing scale-up limitations in batch reactor systems [17]. Flow chemistry enables precise control of reaction conditions, improved heat and mass transfer, and enhanced safety profiles for exothermic or hazardous transformations [17]. The implementation of continuous flow processes requires extensive testing and validation to ensure compatibility with existing synthetic pathways [17].
Quality control measures for industrial-scale production encompass multiple analytical techniques to ensure consistent product quality [17]. In-process monitoring using techniques such as reaction infrared spectroscopy enables real-time assessment of reaction progress and early detection of process deviations [17]. Statistical process control methods provide frameworks for maintaining consistent product quality while identifying opportunities for continuous improvement [17].
The development of robust analytical methods represents a critical component of industrial-scale synthesis [17]. High-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry provide essential tools for product characterization and impurity profiling [17]. Validation of analytical methods according to regulatory guidelines ensures reliable and reproducible results across different production batches [17].
The azabicyclo[3.1.0]hexane core structure exhibits exceptional thermodynamic stability due to its unique geometric constraints and electronic configuration [1] [2]. The bicyclic framework consists of a three-carbon bridge, a one-carbon bridge, and a direct bond connecting two bridgehead positions, creating a rigid boat-like conformation that minimizes conformational flexibility [3]. X-ray crystallographic studies of analogous azabicyclo[3.1.0]hexane derivatives reveal that the nitrogen atom adopts a pyramidal geometry with bond angles approximately 107°, consistent with sp³ hybridization [3].
The thermodynamic stability is further enhanced by the (1S,3S,5S) stereochemical configuration, which places the aminocarbonyl and carboxylate substituents in sterically favorable positions [4]. Computational studies on similar bicyclic systems indicate that the ring strain energy is moderate, typically ranging from 15-25 kcal/mol, which is significantly lower than highly strained systems like cyclopropane [1]. The bridgehead nitrogen provides additional stabilization through its ability to participate in weak intramolecular hydrogen bonding interactions with the carbonyl oxygen atoms [2].
Thermal decomposition studies of related azabicyclo compounds demonstrate onset temperatures between 250-300°C, indicating substantial thermal stability under normal processing conditions [2] [5]. The compound exhibits a thermal decomposition onset temperature estimated at 270±10°C based on structural analogies with other bicyclic carbamate esters [5]. This high thermal stability makes the compound suitable for synthetic transformations requiring elevated temperatures.
The solubility profile of (1S,3S,5S)-3-(aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester reflects its amphiphilic nature, containing both polar functional groups and a hydrophobic bicyclic core [6] [7]. The compound exhibits a predicted LogP value of 0.464, indicating moderate lipophilicity and suggesting favorable partitioning into organic phases [7].
Polar Solvent Systems: In highly polar solvents such as water, the compound demonstrates limited solubility due to the predominance of the hydrophobic azabicyclo[3.1.0]hexane framework and tert-butyl ester group [8] [9]. The aminocarbonyl moiety provides some capacity for hydrogen bonding, but this is insufficient to overcome the hydrophobic interactions of the bicyclic core. Moderate solubility is expected in protic polar solvents including methanol and ethanol, where the hydroxyl groups can form hydrogen bonds with the carbonyl oxygen atoms [10] [9].
Intermediate Polarity Solvents: The compound shows optimal solubility in solvents of intermediate polarity such as acetonitrile and dichloromethane [11] [9]. These solvents provide favorable solvation of both the polar functional groups and the hydrophobic bicyclic system. Dichloromethane, with its moderate polarity index of 3.1, is predicted to be an excellent solvent due to its ability to solvate organic compounds with mixed polar and nonpolar character [9].
Nonpolar Solvent Systems: In nonpolar solvents such as hexane and petroleum ether, the compound exhibits very poor solubility due to the presence of polar carbonyl groups that cannot be adequately solvated [8] [9]. The "like dissolves like" principle governs this behavior, as the polar functional groups create unfavorable interactions with nonpolar solvent molecules [9].
The partition coefficient measurements indicate that the compound preferentially partitions into organic phases when presented with biphasic systems, consistent with its moderate lipophilicity [10] [6]. This solubility behavior has important implications for extraction procedures and formulation strategies in pharmaceutical applications.
The acid-base behavior of the target compound is dominated by two primary ionizable functional groups: the aminocarbonyl moiety and the tert-butyl carbamate ester group [12] [13]. These groups exhibit distinctly different pKa values and protonation behaviors under physiological conditions.
Carbamate Moiety: The tert-butyl carbamate group exhibits a predicted pKa value of 13.59±0.50, classifying it as a very weak acid [12] [14] [13]. This high pKa value indicates that the carbamate group remains predominantly in its neutral, non-ionized form across the entire physiological pH range (pH 6-8) [14]. The weak acidity is attributed to the electron-donating nature of the tert-butyl group, which stabilizes the neutral form and destabilizes the conjugate base [13].
Aminocarbonyl Group: The primary amide functionality (aminocarbonyl) possesses an estimated pKa range of 15-18, making it an even weaker acid than the carbamate group [15] [16]. Under normal aqueous conditions, this group remains neutral and does not participate in acid-base equilibria. The high pKa reflects the poor stabilization of the amide anion, which would require deprotonation of the nitrogen atom [17] [16].
Protonation Behavior: While neither functional group acts as an acid under physiological conditions, the aminocarbonyl group can potentially act as a weak base through protonation of the carbonyl oxygen [18]. This protonation would occur only under strongly acidic conditions (pH < 2) and would result in a positively charged oxonium ion species [18]. The estimated pKa for this protonation is approximately -2 to -3, similar to other amide carbonyls [15].
pH-Dependent Speciation: At physiological pH (7.4), the compound exists almost exclusively as a neutral zwitterion-free species [19]. No significant ionization occurs under these conditions, which has important implications for membrane permeability and protein binding interactions. The compound maintains its neutral charge state across a wide pH range (pH 3-11), providing stability against pH-induced degradation pathways [20].
Differential Scanning Calorimetry (DSC) analysis of (1S,3S,5S)-3-(aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester reveals complex thermal decomposition behavior characterized by multiple overlapping processes [21] [22]. The thermal degradation follows a well-defined sequence that can be monitored using appropriate DSC methodologies.
Primary Decomposition Pathway: The initial thermal decomposition occurs through tert-butyl carbamate cleavage, beginning at approximately 250-270°C [23] [24]. This process involves the formation of an isocyanate intermediate followed by immediate decarboxylation to yield carbon dioxide, isobutylene, and the corresponding amine derivative [23]. The decomposition follows first-order kinetics with an estimated activation energy of 85±15 kJ/mol, typical for carbamate ester thermal decomposition [25] [22].
Secondary Decomposition Processes: At higher temperatures (300-350°C), the azabicyclo[3.1.0]hexane core undergoes ring-opening reactions accompanied by further fragmentation of the aminocarbonyl group [26] [25]. This secondary process releases additional volatile products including ammonia, small hydrocarbon fragments, and cyclization products. The total decomposition enthalpy is estimated at 180±30 kJ/mol based on structural analogies with similar bicyclic compounds [25].
DSC Methodology Requirements: Optimal thermal characterization requires the use of high-pressure sealed crucibles under nitrogen atmosphere to prevent sample volatilization and ensure accurate heat flow measurements [21] [22]. Gold or platinum crucibles are recommended to avoid catalytic effects that can occur with aluminum pans [21]. Sample masses should be maintained at 3-8 mg to ensure representative thermal behavior while minimizing heat transfer limitations [22].
Kinetic Analysis: Multiple heating rate experiments (2, 5, and 10°C/min) enable determination of Arrhenius parameters using Kissinger or Ozawa methods [5] [25]. The thermal decomposition exhibits autocatalytic characteristics at higher conversions, suggesting that decomposition products catalyze further degradation reactions [26]. This behavior necessitates careful interpretation of kinetic data and consideration of competing reaction pathways.